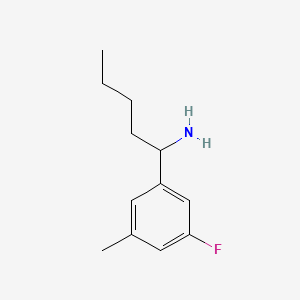

1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Description

Significance of Primary Arylalkylamines in Contemporary Organic Synthesis Research

Primary arylalkylamines, particularly those that are chiral, represent one of the most versatile and valuable classes of building blocks in modern organic chemistry. rsc.org Their prevalence is notable in a vast array of pharmaceuticals, natural products, and other biologically active molecules. rsc.orgacs.org As a result, the development of efficient and enantioselective methods for their synthesis is a significant objective for synthetic chemists. nih.gov

These chiral amines are not only integral components of target molecules but also serve as critical auxiliaries in asymmetric synthesis. They function as chiral ligands for transition metal catalysts and as organocatalysts, enabling the creation of other chiral molecules with high degrees of stereoselectivity. rsc.orgsigmaaldrich.com The development of novel biocatalytic routes, such as using reductive aminases, has further expanded the toolbox for producing a broad range of chiral primary amines for synthetic applications. rsc.org The fundamental importance of this structural motif continues to drive research into new catalytic methods, including asymmetric hydrogenation, to meet the demand in synthetic and medicinal chemistry. rsc.orgacs.org

Strategic Incorporation of Fluorine into Organic Molecules for Academic Study

The introduction of fluorine into organic molecules is a cornerstone strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netyoutube.comnumberanalytics.com This process, known as fluorination, is employed to deliberately modify the physical, chemical, and biological properties of a compound. numberanalytics.com The unique characteristics of the fluorine atom—namely its small size (comparable to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are responsible for these profound effects. tandfonline.comnews-medical.net

In medicinal chemistry, strategic fluorination can lead to significant enhancements in a molecule's profile. tandfonline.com It can improve metabolic stability by replacing a metabolically weak C-H bond with a robust C-F bond, thereby prolonging the molecule's active duration. news-medical.netnih.gov Furthermore, fluorine can alter a compound's lipophilicity, membrane permeability, and binding affinity to its biological target. nih.govacs.orgvictoria.ac.nz The electron-withdrawing nature of fluorine can also adjust the pKa of nearby functional groups, such as amines, potentially increasing a drug's bioavailability. nih.gov Beyond modulating molecular properties, the isotope ¹⁸F is a crucial positron-emitting radiolabel used in Positron Emission Tomography (PET) imaging, a vital technology in diagnostics and drug development. tandfonline.comnih.gov The expanding applications of fluorinated compounds continue to stimulate the development of new and more selective fluorination methods. victoria.ac.nz

Positioning of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine within the Landscape of Complex Amine Structures

This compound is a molecule that embodies the convergence of the principles outlined above. Its structure is a carefully designed scaffold for research, combining the features of a primary arylalkylamine with the strategic modifications of fluorination and alkyl substitution.

An analysis of its structure reveals several key features:

Chiral Primary Arylalkylamine Core: The molecule possesses a primary amine attached to a benzylic carbon, which is a chiral center. This classifies it as a chiral primary amine, a high-value structural motif sought after for the synthesis of complex, enantiomerically pure compounds. rsc.org

Substituted Aromatic Ring: The phenyl group is substituted at the 3 and 5 positions with a fluorine atom and a methyl group, respectively. This substitution pattern is deliberate. The fluorine atom, as discussed, is introduced to modulate the electronic properties of the aromatic ring and to enhance metabolic stability or binding interactions. tandfonline.comnih.gov The methyl group further tunes the molecule's steric profile and lipophilicity.

Pentyl Chain: The five-carbon chain provides a specific lipophilic character and spatial orientation, which can be critical for fitting into the binding pocket of a target protein or for influencing the physical properties of materials derived from it.

While specific research applications for this compound are not widely published, its structure strongly suggests its role as a specialized building block or intermediate. It is designed for use in synthetic chemistry research, likely in the development of new pharmaceuticals or agrochemicals. The presence of both the fluorine atom and the chiral amine center makes it a quintessential example of a modern, "designer" organic molecule created for the precise construction of larger, more complex, and functionally optimized chemical entities.

Data Tables

Chemical Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1255306-18-3 bldpharm.com |

| Molecular Formula | C₁₂H₁₈FN |

| Molecular Weight | 195.28 g/mol |

Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-1-(3-bromo-5-methylphenyl)pentan-1-amine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |

InChI Key |

PEEXKVGWPOYYDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC(=CC(=C1)C)F)N |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 1 3 Fluoro 5 Methylphenyl Pentan 1 Amine

Retrosynthetic Analysis of the 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

Disconnection Strategies via C-N Bond Formation

A primary retrosynthetic disconnection for this compound involves the carbon-nitrogen (C-N) bond. This leads to two main synthetic precursors: a carbon electrophile and a nitrogen nucleophile.

One common strategy is the alkylation of ammonia (B1221849) or an ammonia equivalent. libretexts.orgjove.com However, direct alkylation of ammonia with a corresponding alkyl halide can lead to a mixture of primary, secondary, and tertiary amines, making it an inefficient method for obtaining a pure primary amine. pressbooks.pubchemguide.co.uk

A more controlled approach is the Gabriel synthesis , which utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orglibretexts.orgbyjus.com The phthalimide anion acts as a nucleophile, attacking a primary alkyl halide. Subsequent hydrolysis or, more commonly, hydrazinolysis cleaves the phthalimide group to yield the desired primary amine. wikipedia.orgnrochemistry.com This method avoids the overalkylation issue seen with ammonia. byjus.com

Table 1: C-N Bond Disconnection Strategies

| Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) | Synthetic Method | Key Features |

|---|---|---|---|

| 1-halo-1-(3-fluoro-5-methylphenyl)pentane | Ammonia | Direct Alkylation | Prone to overalkylation, leading to mixtures of amines. pressbooks.pubchemguide.co.uk |

Approaches Utilizing Ketone or Imine Precursors

A highly effective and widely used strategy involves the retrosynthetic disconnection to a ketone and an amine source, which are then combined in a forward synthesis via reductive amination . pressbooks.pubmasterorganicchemistry.comwikipedia.org This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the target amine. youtube.comchemistrysteps.commasterorganicchemistry.com

For the synthesis of this compound, the key ketone precursor would be 3-fluoro-5-methylacetophenone. This ketone can react with ammonia in the presence of a reducing agent to form the desired primary amine. pressbooks.pub The reaction is typically carried out in one pot. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Table 2: Synthesis via Ketone Precursor

| Ketone Precursor | Amine Source | Key Intermediate | Reducing Agent Examples |

|---|

The formation of the imine is a reversible reaction and is favored under mildly acidic conditions (pH 4-5). chemistrysteps.com

Pathways Involving Functional Group Interconversions of Halogenated or Nitro Aromatics

Another synthetic route involves the preparation of the aromatic ring with a different functional group that can be later converted into the amine. A common precursor is a nitroaromatic compound. pressbooks.pubwikipedia.org The nitro group can be introduced onto the aromatic ring via electrophilic aromatic substitution and then reduced to an amine. pressbooks.pubacs.org

For this specific target molecule, the synthesis could start with 1-fluoro-3-methyl-5-nitrobenzene. This can be subjected to a Friedel-Crafts acylation to introduce the pentanoyl group, followed by reduction of the nitro group to an amine, and then reductive amination of the ketone. However, a more direct approach would be to first synthesize 3-fluoro-5-methylaniline (B1303435) from the corresponding nitro compound. The reduction of nitroarenes to anilines is a well-established transformation and can be achieved using various reagents, including metals like iron, tin, or zinc in acidic media, or through catalytic hydrogenation. acs.orgorganic-chemistry.orgtandfonline.comchemistrystudent.comyoutube.com The resulting aniline (B41778) can then be further functionalized.

While direct amination of a halogenated aromatic precursor is possible, it often requires harsh conditions or specialized catalysts. organic-chemistry.org Therefore, the reduction of a nitro group is generally a more common and reliable method for introducing an amino group onto an aromatic ring. wikipedia.orggoogle.com

Asymmetric Synthesis of Chiral this compound

Since this compound is a chiral molecule, its synthesis in an enantiomerically pure form is of significant interest, particularly for pharmaceutical applications. frontiersin.org This requires the use of asymmetric synthesis techniques.

Biocatalytic Approaches for Enantioselective Amine Formation (e.g., Imine Reductases, Reductive Aminases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity and mild reaction conditions offered by enzymes. illinois.edu

Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines. rsc.orgnyu.edursc.org In a biocatalytic reductive amination, the ketone precursor, 3-fluoro-5-methylacetophenone, can be reacted with an amine donor in the presence of an IRED or RedAm and a cofactor, typically NADPH. rsc.orguniovi.es The enzyme controls the facial selectivity of the hydride addition to the imine intermediate, leading to the formation of one enantiomer of the amine in high enantiomeric excess. uniovi.esresearchgate.net

Transaminases (TAs) , specifically ω-transaminases, offer another biocatalytic route. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone. illinois.edunih.gov For the synthesis of this compound, 3-fluoro-5-methylacetophenone would be the amino acceptor. The choice between an (R)-selective or (S)-selective ω-transaminase allows for the synthesis of either enantiomer of the target amine with high optical purity. illinois.edu

Table 3: Biocatalytic Asymmetric Synthesis

| Enzyme Class | Precursor | Reaction Type | Key Advantages |

|---|---|---|---|

| Imine Reductases (IREDs)/Reductive Aminases (RedAms) | 3-Fluoro-5-methylacetophenone and amine donor | Asymmetric Reductive Amination | High enantioselectivity, mild conditions. rsc.orguniovi.es |

Transition Metal-Catalyzed Asymmetric Hydrogenation or Hydroamination

Transition metal catalysis provides a powerful alternative to biocatalysis for the asymmetric synthesis of chiral amines.

Asymmetric hydrogenation of a prochiral imine is a highly efficient method. nih.govacs.org The imine, formed from 3-fluoro-5-methylacetophenone and an amine source, is hydrogenated using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, with a chiral ligand. nih.govacs.orgyoutube.com The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine and resulting in the formation of the chiral amine with high enantioselectivity. thieme-connect.de

Asymmetric hydroamination involves the direct addition of an N-H bond across a double bond. While more atom-economical, the development of efficient catalysts for the asymmetric hydroamination of unactivated alkenes remains a challenge. For the synthesis of this compound, this would involve the hydroamination of a corresponding alkene, which is a less common approach compared to the hydrogenation of imines.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-halo-1-(3-fluoro-5-methylphenyl)pentane |

| Potassium phthalimide |

| 3-Fluoro-5-methylacetophenone |

| 1-(3-Fluoro-5-methylphenyl)pentan-1-imine |

| 1-fluoro-3-methyl-5-nitrobenzene |

| 3-Fluoro-5-methylaniline |

| Ammonia |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Rhodium |

| Ruthenium |

Organocatalytic Strategies for Stereocontrolled Amine Synthesis

The direct and stereocontrolled introduction of an amine group is one of the most critical steps in the synthesis of chiral amines. In recent years, organocatalysis has emerged as a powerful alternative to transition-metal catalysis for such transformations, offering mild reaction conditions and avoiding toxic heavy metals. nih.gov These strategies are particularly relevant for the asymmetric synthesis of this compound.

A prominent organocatalytic approach involves the asymmetric functionalization of imines. For the target molecule, an imine would first be generated in situ from the precursor ketone, 1-(3-fluoro-5-methylphenyl)pentan-1-one, or the corresponding aldehyde, 3-fluoro-5-methylbenzaldehyde. beilstein-journals.org Chiral phosphoric acids (CPAs) or chiral secondary amines are highly effective catalysts for these transformations.

For instance, a CPA-catalyzed asymmetric transfer hydrogenation of the ketimine derived from 1-(3-fluoro-5-methylphenyl)pentan-1-one, using a Hantzsch ester as the hydrogen source, could provide the enantiomerically enriched amine. The CPA catalyst forms a chiral ion pair with the protonated imine, effectively shielding one face of the molecule and directing the hydride attack to the opposite face, thus inducing stereoselectivity.

Another powerful method is the asymmetric allylation of imines, which can be catalyzed by chiral Brønsted acids. nih.gov While this would introduce a homoallylic amine requiring further modification, it highlights the versatility of organocatalytic approaches to chiral amine synthesis. nih.gov Similarly, asymmetric Friedel-Crafts reactions catalyzed by chiral phosphoric acids can be employed to construct α-tetrasubstituted (diaryl)methanamines with high enantiomeric excess (ee), demonstrating the potential for creating complex chiral amine structures under organocatalytic conditions. researchgate.net

The stereochemical outcome in these reactions is often governed by the formation of specific hydrogen-bonding interactions and π-stacking between the catalyst and the substrate within the transition state. beilstein-journals.org

Synthetic Routes to the Fluorinated Phenyl Moiety

The construction of the 3-fluoro-5-methylphenyl core is a key challenge that can be addressed either by introducing the fluorine atom onto an existing aromatic ring or by building the ring from pre-fluorinated precursors.

Regioselective Fluorination Techniques on Aromatic Rings

Achieving the correct 1,3,5-substitution pattern via direct fluorination requires careful selection of the substrate and fluorinating agent to control regioselectivity.

One of the most reliable methods for the site-selective introduction of fluorine is the Balz-Schiemann reaction . This process involves the thermal decomposition of a diazonium fluoroborate salt. For the target molecule, a plausible precursor would be 3-amino-5-methylbenzoic acid or a derivative. The synthesis would proceed by diazotization of the aniline with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄), followed by heating the isolated diazonium salt to yield the fluorinated aromatic ring. A related patent describes a similar transformation using hexafluorophosphoric acid. google.com

Direct electrophilic fluorination is an alternative, atom-economical approach. This method typically requires an activated aromatic ring and a potent electrophilic fluorine source ("F+"). The regioselectivity is dictated by the directing effects of the existing substituents. Starting with 3-methylphenol or a similar substrate, the hydroxyl group would direct the electrophilic fluorination primarily to the ortho and para positions. To achieve the desired meta-fluorination relative to the methyl group, a meta-directing group could be employed, or the reaction could be performed on a substrate where electronic and steric factors favor the desired isomer. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are commonly used for such transformations, often providing good yields for the fluorination of activated rings like disubstituted pyrazoles. rsc.org

Table 1: Comparison of Common Electrophilic Fluorinating Agents This table is interactive. You can sort and filter the data.

| Reagent Name | Chemical Formula | Characteristics |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, stable, easy to handle, widely used for various substrates. |

| Acetyl Hypofluorite | CH₃COOF | Prepared in situ from fluorine gas; highly reactive, suitable for activated aromatic rings. acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Crystalline solid, stable, provides "F+" for fluorination of enolates, aromatics, and other nucleophiles. |

| Cesium Fluoroxysulfate | CsSO₄F | Reactive fluorinating agent, can be used for phenols and aromatic ethers. acs.org |

Construction from Pre-fluorinated Aromatic Building Blocks

Synthesizing the target molecule from commercially available, pre-fluorinated starting materials is often a more convergent and reliable strategy. This approach avoids potentially low-yielding or non-selective fluorination steps.

Key building blocks for this strategy include:

1-Bromo-3-fluoro-5-methylbenzene (CAS 202865-83-6) nih.gov

3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5) nih.gov

3-Bromo-5-methylbenzoic acid (CAS 58530-13-5), which could be fluorinated via a Schiemann reaction. sigmaaldrich.com

Starting from 1-bromo-3-fluoro-5-methylbenzene , the pentan-1-amine side chain can be installed through several methods. One approach is to first form the Grignard reagent, 3-fluoro-5-methylphenylmagnesium bromide. libretexts.org Subsequent reaction of this organometallic species with pentanenitrile would yield an imine intermediate, which upon acidic hydrolysis and subsequent reduction would furnish the final amine. masterorganicchemistry.com

Alternatively, starting with 3-fluoro-5-methylbenzaldehyde , the amine can be introduced via direct reductive amination. This one-pot reaction involves condensing the aldehyde with ammonia (or an ammonia source) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield 1-(3-fluoro-5-methylphenyl)methanamine, a precursor that would require further chain elongation. A more direct route to the target would involve reacting the aldehyde with a four-carbon nucleophile to form 1-(3-fluoro-5-methylphenyl)pentan-1-ol, followed by conversion to the amine.

Elaboration of the Pentane (B18724) Chain

The construction of the five-carbon aliphatic chain can be achieved either by attaching the entire chain in a single step or by building it up from a shorter precursor attached to the aromatic ring.

Carbon-Carbon Bond Forming Reactions for Aliphatic Chain Construction

Several classic carbon-carbon bond-forming reactions can be employed to install the pentyl group onto the 3-fluoro-5-methylphenyl moiety.

A primary method is the Friedel-Crafts acylation . Using 1-fluoro-3-methylbenzene as the substrate, acylation with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield the ketone intermediate, 1-(4-fluoro-2-methylphenyl)pentan-1-one (B7935216) and other isomers. To ensure the correct regiochemistry, starting with a substrate like 1-bromo-3-fluorobenzene (B1666201) and performing the acylation before introducing the methyl group might offer better control. The resulting ketone, 1-(3-fluoro-5-methylphenyl)pentan-1-one, is a direct precursor to the target amine via reductive amination.

As mentioned previously, the Grignard reaction is another highly effective method. The Grignard reagent derived from 1-bromo-3-fluoro-5-methylbenzene can react with various five-carbon electrophiles. Its reaction with pentanenitrile is a direct route to the ketone precursor (after hydrolysis), which is then converted to the amine. masterorganicchemistry.com A similar iridium-catalyzed reductive coupling of Grignard reagents to tertiary amides offers a modern alternative for synthesizing α-branched tertiary amines. nih.govorgsyn.org

Table 2: Key C-C Bond Forming Reactions for Pentane Chain Installation This table is interactive. You can sort and filter the data.

| Reaction Type | Phenyl Precursor | C5 Reagent | Intermediate Product | Key Features |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-Fluoro-3-methylbenzene | Valeryl Chloride | 1-(3-Fluoro-5-methylphenyl)pentan-1-one | Classic C-C bond formation; regioselectivity can be a challenge. |

| Grignard Reaction | 1-Bromo-3-fluoro-5-methylbenzene | Pentanenitrile | 1-(3-Fluoro-5-methylphenyl)pentan-1-one | Forms a robust C-C bond; requires anhydrous conditions. libretexts.org |

| Suzuki Coupling | Arylboronic acid (e.g., 3-fluoro-5-methylphenylboronic acid) | 1-Halopentane derivative | Aryl-pentane derivative | Palladium-catalyzed; mild conditions and high functional group tolerance. organic-chemistry.org |

Strategies for Controlled Chain Elongation from Shorter Precursors

Stepwise elongation of a shorter alkyl chain already attached to the aromatic ring provides an alternative and highly controllable synthetic route.

The Wittig reaction is a cornerstone of alkene synthesis and can be adapted for chain elongation. libretexts.org The synthesis could begin with the preparation of 3-fluoro-5-methylacetophenone. This ketone can react with a phosphonium (B103445) ylide containing three additional carbons, such as triphenylphosphonium propylide. This reaction would form an alkene (1-(3-fluoro-5-methylphenyl)pent-2-ene), which can then be hydrogenated using a catalyst like palladium on carbon (Pd/C) to saturate the double bond. The resulting alkylbenzene can then be functionalized at the benzylic position to install the amine. The Wittig reaction is advantageous because the double bond's location is fixed, preventing isomeric mixtures often seen in elimination reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Another powerful strategy involves the alkylation of a terminal alkyne . youtube.com One could start with 1-ethynyl-3-fluoro-5-methylbenzene. Deprotonation of the acidic terminal alkyne proton with a strong base like sodium amide (NaNH₂) generates a potent acetylide nucleophile. youtube.com This nucleophile can then undergo an Sₙ2 reaction with a three-carbon electrophile, such as 1-bromopropane, to form a five-carbon internal alkyne. Subsequent reduction of the alkyne, first to the alkene and then to the alkane, completes the pentane chain. This method allows for the modular and controlled construction of the carbon skeleton. youtube.com The length of the alkyl side chains can significantly influence the physical and morphological properties of molecules. acs.orgrsc.org

Modern Synthetic Techniques and Sustainable Chemistry Considerations

The evolution of synthetic organic chemistry has been marked by a continuous search for more efficient, rapid, and environmentally benign reaction protocols. In the context of arylalkylamine synthesis, modern techniques such as microwave-assisted synthesis and aqueous-phase reactions have emerged as powerful tools to meet these objectives. These methods offer significant advantages over traditional synthetic routes, including accelerated reaction times, improved yields, and a reduced environmental footprint.

Microwave-Assisted Synthesis in Arylalkylamine Production

Microwave-assisted organic synthesis has become a cornerstone technique in modern drug discovery and process chemistry, offering a dramatic acceleration of a wide range of chemical transformations. youtube.com This technology utilizes microwave energy to directly and efficiently heat reaction mixtures, leading to a significant reduction in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purities. youtube.comasianpubs.org

In the synthesis of arylalkylamines, microwave irradiation has been successfully applied to various key reaction types. For instance, the synthesis of N-arylamines through the reaction of activated aryl halides with secondary amines has been shown to proceed efficiently under solvent-free conditions with microwave irradiation. rsc.org Similarly, the construction of N-arylheterocyclic substituted compounds from aryl heterocyclic amines demonstrates the broad applicability of this technique. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for generating libraries of structurally diverse compounds for medicinal chemistry applications. youtube.comnih.gov While conventional heating might lead to low yields even after extended reaction periods, microwave irradiation can drive the same reaction to near-quantitative yields in a fraction of the time. youtube.com

The key advantages of employing microwave-assisted synthesis in the production of arylalkylamines are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often requires hours or even days. | Typically completed in minutes. youtube.comnih.gov |

| Product Yield | Can be low to moderate. | Generally high to quantitative yields. youtube.comasianpubs.org |

| Energy Efficiency | Less efficient due to bulk heating. | Highly efficient due to direct heating of reactants. |

| Solvent Use | Often requires high-boiling solvents. | Can be conducted in low-boiling solvents or solvent-free. rsc.org |

Aqueous-Phase Reaction Methodologies for Amine Synthesis

The use of water as a solvent in organic synthesis is a key tenet of green chemistry, aiming to replace volatile and often toxic organic solvents. For the synthesis of amines, several methodologies have been developed that proceed effectively in an aqueous medium.

One of the most prominent aqueous-phase methods is reductive amination. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org The use of aqueous ammonia as both the nitrogen source and a component of the solvent system is a practical and cost-effective approach. organic-chemistry.org Various catalytic systems have been developed to facilitate these reactions in water. For example, iron-based catalysts have been shown to enable the direct primary amination of C(sp³)-H bonds under aqueous conditions. organic-chemistry.org Similarly, amorphous Cobalt particles, generated in situ, can catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org

Palladium-catalyzed allylic amination using aqueous ammonia has also been reported as a successful method for preparing primary amines. organic-chemistry.org It is noteworthy that in some cases, the use of aqueous ammonia is essential for the reaction to proceed, with gaseous ammonia being completely unreactive. organic-chemistry.org The table below outlines various aqueous-phase methodologies for amine synthesis.

| Method | Catalyst/Reagents | Key Features |

| Reductive Amination | Amorphous Co particles, H₂, aqueous NH₃ | High selectivity (99%) and mild reaction conditions (80 °C). organic-chemistry.org |

| Reductive Amination | Titanium(IV) isopropoxide, NaBH₄, aqueous NH₃ | Highly chemoselective for mono-alkylation of ammonia. organic-chemistry.org |

| Allylic Amination | Palladium/DPEphos, Ammonium (B1175870) acetate | Convenient access to primary allylic amines with high selectivity. organic-chemistry.org |

| C-H Amination | Iron-based catalyst, aqueous conditions | Enables direct functionalization of benzylic, allylic, and aliphatic C-H bonds. organic-chemistry.org |

These modern synthetic approaches, by virtue of their efficiency and adherence to the principles of sustainable chemistry, represent the forefront of methodologies applicable to the synthesis of complex molecules like this compound.

Chemical Transformations and Reaction Pathways of 1 3 Fluoro 5 Methylphenyl Pentan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group is a nucleophilic and basic center, making it susceptible to a variety of chemical reactions. Its reactivity is fundamental to the derivatization of this compound.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt. libretexts.org The reaction typically proceeds via nucleophilic substitution with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. libretexts.orgwikipedia.org To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination or reactions with alcohols catalyzed by transition metals. organic-chemistry.orgnih.gov Industrially, large-scale N-alkylation is often performed using alcohols as alkylating agents. wikipedia.org

N-Acylation: Primary amines react efficiently with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgbyjus.com This reaction, known as acylation, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com The reaction is typically rapid and can be carried out under mild, often room-temperature, conditions. libretexts.orgtandfonline.com To drive the reaction to completion, a base such as pyridine (B92270) or sodium hydroxide (B78521) is commonly added to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.orgbyjus.com Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

| Transformation | Reagent Type | Example Reagent | Expected Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl derivative) |

| N-Alkylation | Alcohol (with catalyst) | Ethanol (CH₃CH₂OH) | Secondary Amine (N-ethyl derivative) |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide (N-acetyl derivative) |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide (N-acetyl derivative) |

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. byjus.comlibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of a Schiff base (a compound containing a C=N double bond) is a reversible, acid-catalyzed process. libretexts.orglibretexts.org

The pH of the reaction medium must be carefully controlled for optimal imine formation; a pH around 5 is generally most effective. libretexts.orglibretexts.org If the pH is too high, there isn't enough acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org Conversely, if the pH is too low, the primary amine becomes protonated, rendering it non-nucleophilic. libretexts.org The reaction, discovered by Hugo Schiff in the 19th century, is a thermodynamically controlled process. nih.gov

| Carbonyl Reactant | Example Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Aldimine | Schiff Base |

| Ketone | Acetone | Ketimine | Schiff Base |

The primary amine group can be oxidized to various other nitrogen-containing functional groups, with the product depending on the specific oxidant and reaction conditions used. Common oxidative transformations can yield oximes, nitriles, or amides. For instance, the aerobic oxidation of primary amines can lead to the formation of oximes in the presence of specific catalysts. acs.org Other catalytic systems, such as those employing manganese oxide, can transform primary amines into primary amides through a sequence of oxidative dehydrogenation followed by hydration. rsc.orgthieme-connect.com Furthermore, oxidative dehydrogenation using copper catalysts or other methods can convert primary amines directly into nitriles. researchgate.net In some cases, water itself can act as the oxidant in ruthenium-catalyzed reactions, converting primary amines into ketones or carboxylates while liberating hydrogen gas. nih.gov

| Product Type | General Reaction Pathway | Potential Reagents/Catalysts |

|---|---|---|

| Oxime | Oxidation | Molecular Oxygen with WO₃/Al₂O₃ catalyst acs.org |

| Amide | Oxidative Dehydrogenation and Hydration | Manganese Oxide (OMS-2) rsc.org |

| Nitrile | Oxidative Dehydrogenation | Copper-based catalysts with O₂ researchgate.net |

| Ketone | Oxidative Deamination | Ruthenium pincer complex with water nih.gov |

Transformations Involving the Substituted Phenyl Ring

The 3-fluoro-5-methylphenyl group provides a second site for reactivity, primarily through electrophilic substitution on the aromatic ring or through metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution allows for the introduction of new substituents onto the benzene (B151609) ring. The positions of substitution are directed by the existing fluoro and methyl groups. pressbooks.pubmsu.edu

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. libretexts.orgdoubtnut.comchemguide.co.uk It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. quora.comstackexchange.com

In 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, the two groups are meta to each other. Their directing effects are reinforcing, meaning they direct incoming electrophiles to the same positions. libretexts.org Both the fluoro group at C3 and the methyl group at C5 direct substitution to the positions ortho and para relative to themselves. The positions ortho to the fluoro group are C2 and C4; the positions ortho to the methyl group are C4 and C6. The position para to the fluoro group is C6, and the position para to the methyl group is C1 (which is already substituted). Therefore, incoming electrophiles will be strongly directed to positions C2, C4, and C6, with the most likely substitution occurring at the least sterically hindered positions.

| Reaction Type | Example Reagent | Predicted Major Substitution Positions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C2, C4, C6 |

| Halogenation | Br₂/FeBr₃ | C2, C4, C6 |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | C2, C4, C6 (less reactive due to deactivation) |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: While palladium catalysis is widely used for cross-coupling with aryl chlorides, bromides, and iodides, the activation of C-F bonds is significantly more challenging due to the high bond strength of the C-F bond. nih.gov However, methods have been developed for the Pd-catalyzed cross-coupling of activated aryl fluorides, such as those bearing electron-withdrawing groups. rsc.orgrsc.org Given the electronic properties of the substituted ring, specialized ligand systems and reaction conditions would be necessary to achieve reactions like Suzuki, Stille, or Buchwald-Hartwig amination directly at the C-F bond. nih.govrsc.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history and can be effective for a range of aryl halides. acs.org Modern copper-catalysis, often employing specific ligands, can facilitate the coupling of aryl halides with various nucleophiles, including thiols and amines. researchgate.netmdpi.com While aryl chlorides can be challenging substrates, numerous methods exist for aryl bromides and iodides. researchgate.netmdpi.com Therefore, a viable strategy for further functionalization would be to first introduce a more reactive halogen (Br or I) onto the ring via electrophilic aromatic substitution, which could then readily participate in a wide array of copper- or palladium-catalyzed cross-coupling reactions. acs.org

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Note |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C | Challenging for C-F bond; feasible for C-Br/C-I. rsc.org |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Challenging for C-F bond; feasible for C-Br/C-I. rsc.org |

| Ullmann Condensation | Copper | Alcohol, Amine, Thiol | C-O, C-N, C-S | Applicable to various aryl halides. acs.orgmdpi.com |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (sp) | Generally requires aryl bromide or iodide. rsc.org |

Stereochemical Integrity and Transformations at the Chiral Center (C1 of Pentane)

The chiral carbon atom in this compound, being a benzylic amine, is susceptible to various stereochemical outcomes depending on the reaction conditions and the nature of the reagents employed. The stability of this chiral center is paramount for maintaining the desired enantiomeric excess in multi-step syntheses.

Stereoretention During Derivatization and Coupling Reactions

The preservation of stereochemistry at the C1 position is often desired in synthetic sequences. This is typically achieved in reactions where the chiral center is not directly involved in bond-breaking or bond-making events that would lead to racemization or inversion.

Derivatization Reactions:

Standard derivatization of the primary amine, such as acylation or sulfonylation, generally proceeds with full retention of stereochemistry. This is because the reaction occurs at the nitrogen atom, and the bond to the chiral carbon remains intact throughout the reaction. For instance, the reaction of enantiomerically pure this compound with an acyl chloride or a sulfonyl chloride in the presence of a non-nucleophilic base would be expected to yield the corresponding amide or sulfonamide with no loss of enantiomeric purity.

| Reagent | Reaction Type | Expected Stereochemical Outcome |

| Acetyl Chloride | Acylation | Retention |

| Benzoyl Chloride | Acylation | Retention |

| Methanesulfonyl Chloride | Sulfonylation | Retention |

| p-Toluenesulfonyl Chloride | Sulfonylation | Retention |

Coupling Reactions:

In the realm of carbon-nitrogen bond formation, such as in Buchwald-Hartwig amination, the stereochemical outcome at a chiral amine coupling partner is highly dependent on the catalyst system and reaction mechanism. While these reactions are powerful tools for creating arylamines, the potential for erosion of stereochemical integrity exists. However, significant research has been devoted to developing catalytic systems that promote stereoretentive coupling of chiral amines. These systems often involve carefully designed phosphine (B1218219) ligands that create a chiral pocket around the metal center, influencing the reductive elimination step to proceed with retention of configuration.

While specific studies on this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous chiral benzylic amines suggest that high levels of stereoretention are achievable with appropriate ligand and catalyst selection.

Studies on Stereoinversion Pathways

Stereoinversion at the C1 chiral center of this compound can occur through mechanisms that involve the formation of a planar intermediate or a species that can undergo rapid racemization.

Mechanisms of Stereoinversion:

One potential pathway for stereoinversion involves the formation of an imine or an iminium ion intermediate. Under certain oxidative conditions or in the presence of specific catalysts, the benzylic C-H bond can be cleaved, leading to the formation of a planar imine. Subsequent reduction of this imine from either face would lead to a racemic mixture of the amine.

Another pathway for racemization involves the reversible deprotonation of the benzylic proton. While the pKa of a benzylic C-H bond is typically high, the presence of a strong base could potentially lead to the formation of a resonance-stabilized benzylic carbanion. Protonation of this planar intermediate would result in racemization. However, this pathway is generally less common for simple benzylic amines under standard reaction conditions.

The stability of the chiral center can also be compromised at elevated temperatures or under harsh acidic or basic conditions, which can promote equilibrium between the enantiomers, leading to a loss of optical purity.

| Condition | Potential Intermediate | Stereochemical Outcome |

| Oxidative conditions | Imine | Racemization |

| Strong base | Benzylic carbanion | Racemization |

| High temperature | Equilibrium between enantiomers | Racemization |

| Harsh pH | Protonated/deprotonated species | Potential for racemization |

In the absence of specific experimental data for this compound, these considerations are based on established principles of stereochemistry and reaction mechanisms for structurally related chiral benzylic amines. Further empirical studies would be necessary to delineate the precise conditions that favor stereoretention versus stereoinversion for this particular compound.

Computational and Advanced Spectroscopic Investigations of 1 3 Fluoro 5 Methylphenyl Pentan 1 Amine

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are indispensable tools for predicting the properties and behavior of molecules. For 1-(3-fluoro-5-methylphenyl)pentan-1-amine, these methods can elucidate its electronic structure, conformational preferences, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to optimize the molecular geometry and determine its electronic properties. nih.gov Such calculations would reveal key parameters including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's lowest energy state.

The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences the electronic distribution. The high electronegativity of fluorine would lead to a notable polarization of the carbon-fluorine bond and affect the aromatic system's electron density. The methyl group, being an electron-donating group, would have an opposing electronic effect. DFT calculations can quantify these effects through the analysis of molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These analyses are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length (benzylic) | ~1.47 Å |

| C-C-N Bond Angle (chiral center) | ~110° |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

The pentyl amine side chain of this compound can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis, often performed using computational methods, is essential to identify the most stable conformers and their relative energies. Studies on similar phenethylamines have shown a preference for folded (gauche) or extended (anti) conformations, depending on the substituents and the solvent environment. nih.gov

For the target molecule, a potential energy surface scan would be conducted by systematically rotating the dihedral angles of the pentyl chain. The resulting conformers would be optimized, and their relative energies calculated to create an energetic profile. This profile would reveal the energy barriers between different conformations and the population of each conformer at a given temperature. The interaction between the amino group and the substituted phenyl ring, including potential intramolecular hydrogen bonding, would be a key factor in determining the conformational preferences.

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions. The synthesis of this compound would likely involve the reductive amination of the corresponding ketone, 1-(3-fluoro-5-methylphenyl)pentan-1-one. researchgate.net DFT calculations can be used to model the reaction pathway, including the formation of the imine intermediate and its subsequent reduction.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps in understanding the kinetics and thermodynamics of the reaction, identifying the rate-determining step, and predicting the stereochemical outcome. Mechanistic studies on the direct alkylation of benzylic amines have also highlighted the role of imine intermediates, a process that can be computationally investigated. acs.org

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are crucial for the structural elucidation and confirmation of newly synthesized compounds. For this compound, NMR spectroscopy and mass spectrometry would be the primary methods of characterization.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly informative.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, the benzylic proton, and the protons of the pentyl chain. The chemical shifts and coupling patterns would be influenced by the fluorine and methyl substituents on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Computational methods, particularly DFT, are increasingly used to predict NMR chemical shifts with good accuracy, aiding in the assignment of experimental spectra. acs.orgbldpharm.combldpharm.com

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on analogous compounds and predictive models.)

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.2 | Complex splitting pattern due to F and methyl group |

| ¹H (Benzylic CH) | ~4.0 | Triplet or multiplet |

| ¹H (CH₃) | ~2.3 | Singlet |

| ¹³C (C-F) | ~163 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling to fluorine |

| ¹³C (Benzylic C-N) | ~55 | |

| ¹⁹F | ~ -115 | Singlet or complex multiplet due to coupling with protons |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular weight, confirming its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A common fragmentation pathway for benzylic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable benzylic cation. The fragmentation of protonated benzylamines has been studied, revealing complex rearrangements and losses of small neutral molecules like ammonia (B1221849). nih.govacs.org The presence of the fluoro and methyl substituents would influence the fragmentation pattern, and analysis of these fragments would help to confirm the structure of the molecule.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound (Note: These are hypothetical m/z values based on expected fragmentation pathways.)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 195 | [M]⁺ (Molecular Ion) | |

| 138 | [M - C₄H₉]⁺ | Loss of the butyl group from the pentyl chain |

| 125 | [3-fluoro-5-methylphenyl]CHNH₂⁺ | α-cleavage |

| 109 | [C₇H₆F]⁺ | Fluorotropylium or related ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of chemical bonds, specific structural features can be elucidated. While specific experimental IR and Raman spectra for this compound are not widely published, the expected characteristic absorption and scattering bands can be predicted based on the analysis of similar compounds containing the same functional groups.

The primary functional groups in this compound are the primary amine (-NH2), the fluorinated and methylated benzene (B151609) ring, and the pentyl alkyl chain.

Key Expected Vibrational Modes:

N-H Vibrations: Primary amines typically exhibit two N-H stretching vibrations in the region of 3500–3300 cm⁻¹. nih.gov These bands are often of medium intensity in the IR spectrum. The N-H bending (scissoring) vibration is expected to appear in the range of 1650–1580 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl ring are anticipated to occur above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl group and the methyl group will be observed in the 3000–2850 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to several bands in the 1600–1450 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine stretching vibration is a strong absorption in the IR spectrum and is generally found in the 1350-1000 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-N Vibrations: The C-N stretching vibration for primary aromatic amines is typically observed in the 1340-1250 cm⁻¹ region.

A detailed interpretation of the vibrational spectra would be further enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and aid in the assignment of experimental bands. researchgate.netresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch | 3500 - 3300 | IR, Raman |

| N-H Bend | 1650 - 1580 | IR | |

| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |

| C=C Stretch | 1600 - 1450 | IR, Raman | |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | IR, Raman |

| Fluoro Group | C-F Stretch | 1350 - 1000 | IR |

| Amine | C-N Stretch | 1340 - 1250 | IR |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Derivatives

As of the latest available information, a crystal structure for this compound has not been deposited in public databases. However, should a crystalline form or a crystalline derivative (such as a hydrochloride salt) be prepared, X-ray crystallography would be the ideal method for its structural characterization.

Potential Insights from X-ray Crystallography:

Conformation: The technique would reveal the preferred conformation of the pentylamine side chain relative to the substituted phenyl ring.

Intermolecular Interactions: It would provide a detailed picture of the intermolecular forces, such as hydrogen bonding involving the amine group and potentially fluorine atoms, that govern the packing of the molecules in the crystal lattice.

Stereochemistry: If a chiral synthesis is performed or a chiral resolution is achieved, X-ray crystallography of a suitable derivative could be used to determine the absolute configuration of the stereocenter at the first carbon of the pentyl chain.

The process would involve growing a high-quality single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Hypothetical Crystallographic Data Table for a Derivative of this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.

Role As a Versatile Chemical Building Block in Complex Molecular Architectures

Precursor for Diverse Amine-Containing Scaffolds

Primary amines are fundamental precursors for a vast range of nitrogen-containing compounds. In principle, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine could be used to synthesize various scaffolds, such as amides, sulfonamides, and more complex heterocyclic systems through reactions like acylation, sulfonylation, and cyclization. The phenethylamine (B48288) substructure is a key motif in many biologically active compounds. wikipedia.orgwikipedia.orgnih.govbiomolther.org However, there are no specific examples in the scientific literature detailing the use of this compound for these purposes.

Synthesis of Multifunctionalized and Stereodefined Derivatives

The creation of multifunctionalized and stereochemically defined molecules is crucial in modern chemical synthesis, particularly for drug discovery. The chiral center at the benzylic position of this compound makes it an attractive starting point for stereoselective synthesis. Methodologies for the synthesis of related chiral amines are known, but specific adaptations for this compound, or the use of its enantiomers in further synthetic steps, have not been reported.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class | Reagents & Conditions (Illustrative) | Research Status |

| N-Acylation | Amides | Acyl chloride, base | Not Reported |

| N-Alkylation | Secondary/Tertiary Amines | Alkyl halide, base | Not Reported |

| Reductive Amination | Secondary/Tertiary Amines | Aldehyde/Ketone, reducing agent | Not Reported |

| Cyclization | Heterocycles (e.g., pyrrolidines) | Dihaloalkane | Not Reported |

This table is illustrative of the potential reactivity of primary amines and does not represent reported experimental data for this compound.

Application in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments. idw-online.de A compound like this compound, with its specific substitution pattern, could theoretically serve as a valuable fragment. Its fluorine and methyl groups provide distinct interaction points within a protein binding pocket, and the amine serves as a vector for fragment elaboration. idw-online.de While the principles of FBDD are well-established, there is no published evidence of this compound being used in any FBDD screening library or subsequent optimization efforts.

Future Research Directions and Emerging Avenues for 1 3 Fluoro 5 Methylphenyl Pentan 1 Amine

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of chiral amines is a field of continuous development, with a strong emphasis on sustainability and efficiency. nih.govacs.orgnih.gov Future research on 1-(3-fluoro-5-methylphenyl)pentan-1-amine should prioritize the development of synthetic routes that are not only high-yielding but also atom-economical, minimizing waste and the use of hazardous reagents.

| Synthetic Strategy | Key Reaction | Potential Advantages | Challenges |

|---|---|---|---|

| Hypothetical Classical Route | Resolution of a racemic mixture | Established methodology | Lower theoretical yield (max 50%), generates waste |

| Proposed Modern Route | Asymmetric Hydrogenation of an Imine | High atom economy, high potential yield and enantioselectivity nih.govacs.org | Requires catalyst development and optimization |

| Alternative Modern Route | Asymmetric Reductive Amination | Direct conversion of ketones, high atom economy researchgate.net | Requires suitable catalysts and reaction conditions |

Exploration of Novel Derivatives with Tunable Reactivity and Selectivity

The structural features of this compound make it an excellent candidate for the development of a library of derivatives with potentially tunable properties. The strategic modification of bioactive compounds is a key aspect of drug discovery and materials science. mdpi.comnih.gov

Future research should focus on systematic structural modifications to understand structure-activity relationships. This could involve:

Modification of the Phenyl Ring: Introducing additional substituents or altering the position of the existing fluoro and methyl groups could significantly impact the electronic properties and steric profile of the molecule.

Variation of the Alkyl Chain: The length and branching of the pentyl chain could be altered to fine-tune lipophilicity and conformational flexibility.

Derivatization of the Amine Group: The primary amine can be converted into a wide range of functional groups, such as amides, sulfonamides, or secondary and tertiary amines, to modulate its basicity and hydrogen bonding capacity.

The introduction of fluorine-containing substituents is a well-established strategy in modern drug design to enhance metabolic stability and binding affinity. nih.govresearchgate.net

| Derivative Type | Modification Strategy | Potential Impact on Properties |

|---|---|---|

| Aromatic Substitution | Introduction of a hydroxyl or methoxy (B1213986) group on the phenyl ring | Alteration of electronic properties and potential for new interactions |

| Alkyl Chain Homologation | Extension or shortening of the pentyl chain | Modulation of lipophilicity and target engagement |

| N-Alkylation/N-Acylation | Conversion of the primary amine to a secondary amine or an amide | Changes in basicity, hydrogen bonding, and steric hindrance |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govchemicalindustryjournal.co.ukresearchgate.netrsc.org The synthesis of this compound and its derivatives is well-suited for adaptation to a flow process.

Key reaction steps, such as an imine formation followed by reduction, could be performed in a continuous flow reactor. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities. rsc.org Furthermore, the in-situ generation and consumption of potentially unstable intermediates can be safely managed in a flow system. nih.gov

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives. researchgate.netchemspeed.comyoutube.com This approach accelerates the research and development process significantly.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for different scales | More straightforward scale-up by running the system for longer chemicalindustryjournal.co.uk |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety nih.gov |

| Process Control | More challenging to maintain uniform temperature and mixing | Precise control over temperature, pressure, and mixing rsc.org |

Advanced Computational Design for Optimized Synthetic Routes and Derivative Generation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules. frontiersin.orgresearchgate.netmdpi.com For this compound, computational methods can be applied in several key areas.

Synthetic Route Optimization: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility and selectivity of different synthetic pathways. This can guide the selection of optimal catalysts and reaction conditions, reducing the need for extensive experimental screening. mit.edu

Derivative Design and Property Prediction: Molecular modeling and machine learning algorithms can be employed to design novel derivatives with desired properties. arxiv.orgresearchgate.net By building quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activity or material properties of virtual compounds before they are synthesized. nih.gov This rational design approach focuses synthetic efforts on the most promising candidates.

| Research Stage | Computational Tool/Method | Application |

|---|---|---|

| Synthesis Planning | Retrosynthesis software, DFT calculations | Prediction of viable synthetic routes and reaction energetics researchgate.netmit.edu |

| Catalyst Selection | Molecular modeling, DFT | Understanding catalyst-substrate interactions and predicting enantioselectivity |

| Derivative Design | QSAR, molecular docking, machine learning | Designing new molecules with potentially enhanced properties researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, and how do reaction conditions influence yield?

- Methodology : Flow chemistry techniques (e.g., Grignard reactions under continuous flow) can enhance reproducibility and scalability. For example, similar amines were synthesized via flow-based protocols, achieving yields >30% after HPLC purification . Key parameters include temperature control (0–25°C), residence time optimization, and stoichiometric ratios of intermediates.

- Data Analysis : Monitor reaction progress via inline FTIR or LC-MS. Post-synthesis, purification via preparative HPLC (e.g., Waters systems with C18 columns) is recommended, as demonstrated for structurally related compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR (e.g., 600 MHz in DMSO-d6) resolves substituent effects on aromatic and aliphatic protons. For example, coupling constants (J = 6.9–8.6 Hz) confirm stereochemistry in similar amines .

- HRMS : High-resolution mass spectrometry (ESI±) validates molecular formula (e.g., observed m/z 290.0666 vs. calculated 290.0667 for fragment ions) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., 90:10 H2O:MeCN gradient) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Co-crystallization with enzymes (e.g., CofusAmDH-W145A) can reveal binding conformations, as shown for pentan-1-amine derivatives .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions caused by the 3-fluoro-5-methylphenyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or catalytic reactions?

- Approach :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to assess activation barriers for amine participation in reductive amination or Suzuki couplings.

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Case Study : If NMR signals suggest multiple conformers (e.g., rotamers), use variable-temperature NMR (VT-NMR) to assess dynamic behavior. For crystallographic discrepancies (e.g., twinning), employ SHELXD for data integration or collect higher-resolution datasets (≤0.8 Å) .

- Cross-Validation : Combine powder XRD, solid-state NMR, and IR spectroscopy to confirm polymorphic forms .

Q. How to design experiments probing the biological activity of this compound in enzyme inhibition or receptor binding?

- Experimental Design :

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase systems) to measure IC50 values. Co-crystallization with CofusAmDH-W145A (as in Figure 47 ) can elucidate binding modes.

- Receptor Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki), leveraging the compound’s structural similarity to endogenous amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.